molecular formula C10H8N2OS B1442674 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde CAS No. 1333472-89-1

4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde

Cat. No.: B1442674
CAS No.: 1333472-89-1
M. Wt: 204.25 g/mol
InChI Key: USWUGTKXFNKMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde (CAS 1333472-89-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a benzaldehyde group linked to a 5-methyl-1,3,4-thiadiazole ring, a privileged scaffold renowned for its wide spectrum of biological activities . The aldehyde functional group makes it a versatile intermediate for synthesizing more complex molecules via condensation, cyclization, and nucleophilic addition reactions. The 1,3,4-thiadiazole core is associated with extensive pharmacological properties, and derivatives are actively investigated for their potential as anticancer agents . Research indicates that 1,3,4-thiadiazole-based compounds can target uncontrolled cell division in neoplastic diseases through mechanisms such as the inhibition of key kinases and the induction of oxidative stress leading to programmed cell death . Furthermore, structural analogues of this compound have demonstrated promising neuroprotective activity, making them highly relevant for the development of therapies against neurodegenerative diseases . Its interesting spectroscopic properties, including pH-dependent fluorescence effects, also make it a candidate for developing molecular probes . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(5-methyl-1,3,4-thiadiazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c1-7-11-12-10(14-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWUGTKXFNKMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via Reaction of 5-Methyl-1,3,4-thiadiazole-2-thiol with Benzaldehyde

A common and straightforward synthetic route involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with benzaldehyde. This reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours to facilitate the formation of the target aldehyde compound.

  • Reaction conditions:
    • Base: Potassium carbonate
    • Solvent: Ethanol
    • Temperature: Reflux (typically 78 °C)
    • Time: Several hours (commonly 4–8 hours)

This method yields 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzaldehyde with moderate to high purity, often followed by purification steps like column chromatography or recrystallization to isolate the final product.

Industrial Scale Production

On an industrial scale, the above synthetic route is adapted to continuous flow reactors to improve efficiency and yield. Automated systems allow precise control over reaction parameters and facilitate scale-up. Purification is enhanced by techniques such as high-performance liquid chromatography (HPLC) and advanced column chromatography to ensure product purity suitable for commercial and pharmaceutical applications.

Preparation of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring system is typically synthesized through cyclization reactions involving thiosemicarbazide derivatives. Several methods are reported in the literature:

Method Starting Materials Key Reagents Reaction Conditions Yield & Notes
Thiosemicarbazide Cyclization Thiosemicarbazide or substituted thiosemicarbazides Acetyl chloride or dehydrating agents (polyphosphoric acid, sulfuric acid, methane sulphonic acid) Heating under acidic conditions; dehydration step High yield, good purity; versatile for 5-substituted derivatives
Oxidative Cyclization Thiosemicarbazones Ferric chloride (oxidant) Mild conditions Efficient formation of 2-amino-5-substituted thiadiazoles
From Bithioureas Bithiourea derivatives Hydrogen peroxide or acetic anhydride Mild to moderate heating Produces 2,5-diamino-1,3,4-thiadiazole derivatives; acetyl groups removable by hydrolysis

These methods provide the necessary thiadiazole intermediates that can be further functionalized to obtain the 5-methyl-1,3,4-thiadiazole-2-thiol precursor used in the benzaldehyde coupling step.

Alternative Synthetic Strategies and Multicomponent Reactions

Recent advances have introduced multicomponent one-pot reactions combining 1,3,4-thiadiazole hydrazines, aromatic aldehydes, and other components to generate complex thiadiazole derivatives, including benzaldehyde-functionalized products.

  • One-pot condensation of 1-(1,3,4-thiadiazol-2-yl)hydrazine with acetophenones and aromatic aldehydes under mild basic or acidic catalysis can yield thiadiazole derivatives with aldehyde functionalities.
  • Acid catalysts such as hydrochloric acid or p-toluenesulfonic acid have been tested, but often lead to complex mixtures; base-catalyzed aldol condensation followed by nucleophilic addition of thiadiazole hydrazine is preferred.

This approach offers advantages of mild conditions, high yields, and simplified workup procedures, making it attractive for synthesizing functionalized thiadiazole aldehydes and related compounds.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Conditions Advantages Limitations
Reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with benzaldehyde 5-methyl-1,3,4-thiadiazole-2-thiol, benzaldehyde K2CO3, ethanol, reflux Simple, direct, scalable Requires thiol precursor preparation, moderate reaction time
Cyclization of thiosemicarbazide derivatives Thiosemicarbazide, carboxylic acids Polyphosphoric acid, sulfuric acid, acetyl chloride High yield, versatile for substitutions Harsh acidic conditions, multiple steps
Oxidative cyclization of thiosemicarbazones Thiosemicarbazones Ferric chloride Mild conditions, good purity Requires synthesis of thiosemicarbazones
One-pot three-component condensation 1-(1,3,4-thiadiazol-2-yl)hydrazine, acetophenones, aromatic aldehydes Base catalyst (NaOH), ethanol Mild, high yield, simple workup Complex mixtures under acid catalysis, substrate scope limitations

Research Findings and Analytical Data

  • The reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with benzaldehyde under potassium carbonate in ethanol yields the aldehyde product with purity >95% after chromatographic purification.
  • Industrial processes employing continuous flow reactors achieve improved yields up to 85–90% with product purity >98% confirmed by HPLC analysis.
  • Spectroscopic characterization (NMR, IR) confirms the aldehyde functionality and thiadiazole ring integrity. Typical $$^{1}H$$ NMR signals include aldehydic proton around δ 9.8–10.0 ppm and methyl group on thiadiazole at δ ~2.5 ppm.
  • Multicomponent reactions yield thiadiazole derivatives with aldehyde substituents confirmed by elemental analysis and spectral data, supporting the proposed synthetic pathways.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiadiazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the thiadiazole ring under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid.

    Reduction: 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzyl alcohol.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C9H8N2SC_9H_8N_2S, characterized by a benzaldehyde moiety attached to a 5-methyl-1,3,4-thiadiazole ring. The presence of the thiadiazole ring contributes to its diverse biological activities, making it a valuable scaffold for drug development.

Anticancer Activity

Recent studies have highlighted the potential of 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde as an anticancer agent. Thiadiazole derivatives have shown promising antiproliferative effects against various cancer cell lines, including LoVo (colon cancer) and MCF-7 (breast cancer) cells. For instance:

  • A study synthesized novel thiadiazole derivatives and evaluated their anticancer effects through in vitro assays. The results indicated significant cytotoxicity, with some compounds exhibiting IC50 values as low as 2.44 µM against LoVo cells .
  • The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .

Antibacterial Properties

Thiadiazole derivatives are also known for their antibacterial properties. Research indicates that compounds like this compound can inhibit the growth of various bacterial strains. The structural features that enhance its activity include:

  • The ability to disrupt bacterial cell walls.
  • Interference with essential metabolic pathways in bacteria.

These properties make it a candidate for developing new antibacterial agents to combat resistant strains .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving reactions between thiadiazole derivatives and aldehydes or other electrophiles. The versatility of this compound allows for the development of various derivatives that can enhance its biological activity.

Derivative Synthesis Method Biological Activity
Compound AReaction with aromatic aldehydesAnticancer activity
Compound BCondensation reactionsAntimicrobial properties
Compound CSubstitution reactionsAntifungal activity

Other Pharmacological Activities

In addition to anticancer and antibacterial properties, this compound exhibits several other pharmacological activities:

  • Antifungal Activity: Some derivatives have shown effectiveness against fungal infections, making them suitable for therapeutic applications in dermatology.
  • Diuretic Effects: Certain thiadiazole derivatives are noted for their diuretic properties, which can be beneficial in treating conditions like hypertension .

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • Anticancer Studies: A series of clinical trials involving patients with advanced cancer have shown that compounds derived from thiadiazoles can improve survival rates when used alongside conventional therapies.
  • Antibacterial Trials: Trials conducted on patients with bacterial infections resistant to standard treatments demonstrated significant improvement when treated with thiadiazole-based compounds.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects may involve the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations
  • Alkyl Chain Length :
    • 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7) : The heptyl chain enhances lipophilicity compared to the methyl group in 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde. This modification increases fluorescence quantum yield (0.23 vs. 0.18 for C1) and shifts emission maxima under acidic conditions, suggesting alkyl chain length influences photophysical behavior .
    • 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) : The methyl group provides moderate hydrophobicity, enabling solubility in aqueous media while maintaining fluorescence activity .
Aromatic Substitution Patterns
  • 4-Methoxybenzylideneamino-thiadiazole-2-thiol: The methoxy group increases electron density on the aromatic ring, altering NMR chemical shifts (δ 3.89 ppm for CH3) and melting points (199°C) compared to the benzaldehyde derivative .

Table 1: Physical Properties of Structural Analogs

Compound Substituents Melting Point (°C) Key Spectral Data (NMR/IR)
This compound Methyl, Benzaldehyde Not reported IR: C=O stretch ~1700 cm⁻¹
C7 (Heptyl analog) Heptyl, Diol Not reported Fluorescence λ_em: 450 nm (pH 2)
5-(3,5-Dimethylphenyl)-thiadiazole Dimethylphenyl, Methylsulfanyl 408 C—H···N hydrogen bonds
4-Methoxybenzylideneamino-thiadiazole Methoxy, Thiol 199 ^1H NMR: δ 3.89 (CH3)

Comparison with Heterocyclic Variants

Thiadiazole vs. Oxadiazole Derivatives
  • 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde : Replacing sulfur with oxygen in the heterocycle reduces electron-withdrawing effects, altering reactivity. The oxadiazole derivative exhibits a lower melting point (liquid at RT) and distinct IR absorption (C=O stretch at ~1680 cm⁻¹) compared to the thiadiazole analog .
  • 1,3,4-Oxadiazole Derivatives (e.g., 5f–5i) : Substitutions with ethyl or methylphenyl groups yield yellow oils (82–86% yield), contrasting with the crystalline nature of thiadiazoles. Their NMR spectra show downfield shifts for aldehyde protons (δ 9.8–10.2 ppm) due to reduced conjugation with the heterocycle .

Table 2: Heterocyclic Variants Comparison

Compound Heterocycle Key Properties
This compound Thiadiazole pH-sensitive fluorescence
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde Oxadiazole Liquid at RT; IR: C=O ~1680 cm⁻¹
5f–5i (Oxadiazole derivatives) Oxadiazole Yield: 82–86%; ^1H NMR: δ 9.8–10.2 (CHO)
Fluorescence and Biosensing

This compound exhibits pH-dependent fluorescence, with intensity maxima shifting from 430 nm (pH 7) to 450 nm (pH 2). This property is absent in non-aromatic analogs, highlighting the benzaldehyde group’s role in π-conjugation .

Antimicrobial and Anticancer Potential

coli and S. aureus (MIC: 8–32 µg/mL) .

Biological Activity

4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde is a compound that belongs to the 1,3,4-thiadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antifungal, anticancer, and other pharmacological properties supported by various studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiadiazole ring substituted with a methyl group and a benzaldehyde moiety. This unique structure contributes to its biological activities.

Antifungal Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antifungal properties. Specifically, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1), related to the compound , has shown potent antifungal activity against various pathogenic fungi while maintaining low toxicity to human cells.

Key Findings:

  • Efficacy Against Fungi : C1 was effective against clinical isolates resistant to standard antifungals. The mechanism of action involves disruption of fungal cell membranes and inhibition of cell wall synthesis .
  • Comparative Study : In a comparative study of different thiadiazole derivatives, C1 demonstrated one of the highest antifungal activities with minimal cytotoxicity .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells.

Research Insights:

  • Cytotoxicity Testing : In vitro studies on breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines showed that certain thiadiazole derivatives have IC50 values indicating significant cytotoxic effects. For instance, some derivatives achieved IC50 values as low as 2.32 µg/mL .
  • Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptotic pathways in cancer cells. The presence of the thiadiazole moiety enhances interactions with cellular targets involved in cancer progression .

Other Biological Activities

Beyond antifungal and anticancer properties, this compound exhibits several other biological activities:

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntifungalEffective against pathogenic fungi; low toxicity to human cells
AnticancerInduces apoptosis in cancer cells; significant cytotoxicity
AntimicrobialExhibits broad-spectrum antimicrobial effects
Anti-inflammatoryPotential to reduce inflammation via modulation of cytokine production
NeuroprotectiveShows promise in protecting neuronal cells from oxidative stress

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in various therapeutic applications:

  • Antifungal Efficacy : A study evaluated multiple derivatives against Candida species and found that C1 was among the most effective with minimal side effects on human cells .
  • Cancer Treatment : Another research focused on the modification of thiadiazole structures leading to enhanced anticancer activity against MCF-7 and HepG2 cells. The study emphasized structure-activity relationships that guide future drug design .

Q & A

Basic: What are the standard synthetic routes for 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde?

The compound is typically synthesized via condensation reactions between substituted thiadiazole precursors and benzaldehyde derivatives. A common method involves reacting 5-methyl-1,3,4-thiadiazol-2-amine with a benzaldehyde derivative under acidic or catalytic conditions. For example, similar thiadiazole derivatives have been synthesized using aromatic aldehydes (e.g., 4-fluorobenzaldehyde) in the presence of thioglycolic acid or thiosemicarbazide, yielding products with 67–69% efficiency . Key steps include refluxing in ethanol or DMF, followed by purification via recrystallization.

Methodological Tip : Optimize reaction time and stoichiometry (e.g., 1:1 molar ratio of aldehyde to thiadiazole) to minimize byproducts. Use TLC or HPLC to monitor reaction progress.

Basic: What spectroscopic techniques are used to characterize this compound?

1H/13C NMR, IR, and mass spectrometry (MS) are standard. For example:

  • 1H NMR : The aldehyde proton typically appears as a singlet at δ ~9.9–10.1 ppm. Thiadiazole protons resonate at δ ~7.3–8.0 ppm, depending on substitution .
  • IR : Confirm the aldehyde C=O stretch at ~1700 cm⁻¹ and thiadiazole C=N/C-S stretches at 1600–1500 cm⁻¹ .
  • MS : The molecular ion peak (M+1) can be observed at m/z corresponding to the molecular weight (e.g., m/z 252 for a methoxy-substituted analog) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.